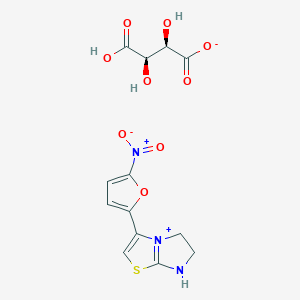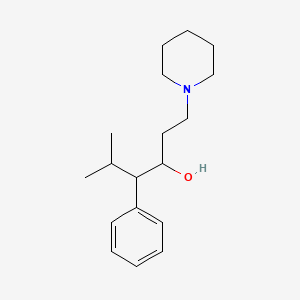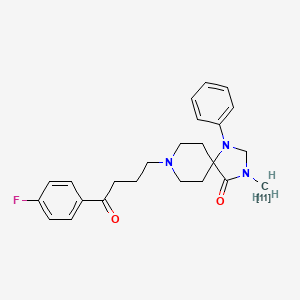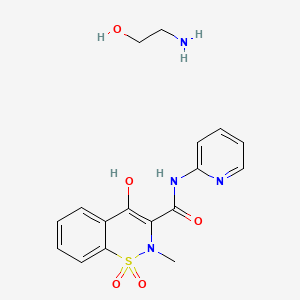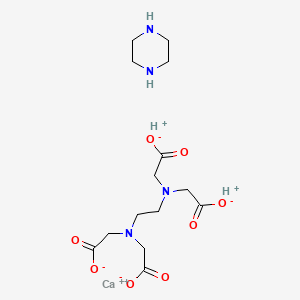
Pirralkonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirralkonium: is a chemical compound known for its use as a topical anti-infective agent. . This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pirralkonium can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The synthesis typically involves the reaction of 3-(2,5-dimethyl-1-pyrrolidinyl)propylamine with hexadecylmethylammonium bromide . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is formed.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The production is carried out under strict quality control to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Pirralkonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include and .
Reduction: Common reagents include and .
Substitution: Common reagents include halogens and alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Pirralkonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its potential use as an anti-infective agent in topical formulations.
Industry: Used in the development of new materials and products with specific properties
Mechanism of Action
The mechanism of action of pirralkonium involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific molecular pathways involved in maintaining cell membrane structure and function .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Dodecyltrimethylammonium bromide: Used in various industrial and research applications for its surfactant properties
Uniqueness: Pirralkonium is unique due to its specific chemical structure, which provides it with distinct antimicrobial properties. Its effectiveness as a topical anti-infective agent makes it valuable in research and potential medical applications .
Properties
CAS No. |
17794-63-7 |
|---|---|
Molecular Formula |
C35H72N3+ |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium |
InChI |
InChI=1S/C35H72N3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5/h32-35H,7-31H2,1-6H3/q+1 |
InChI Key |
VMIYNXFWQJSJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


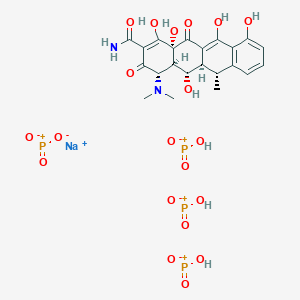
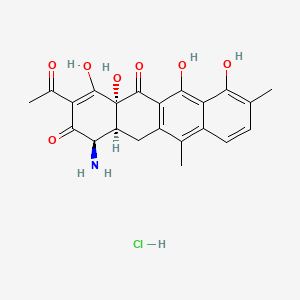
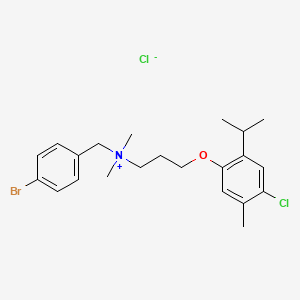
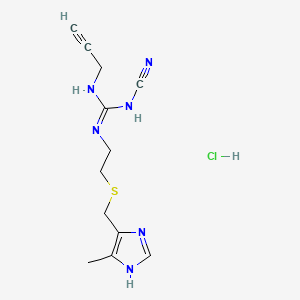
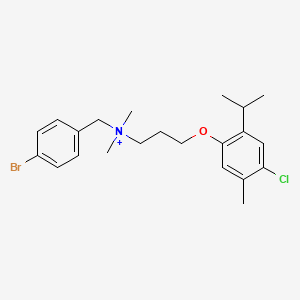
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)
